molecular formula C10H14N6 B10909550 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

Cat. No.: B10909550
M. Wt: 218.26 g/mol
InChI Key: CGKKLUJXNRXNEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine is a heterocyclic compound featuring a fused triazoloazepine core linked to a pyrazole-4-amine moiety. This structural complexity makes the compound a promising scaffold for drug discovery, particularly in antimicrobial and analgesic applications .

The compound’s synthesis typically involves condensation reactions between azepine precursors and pyrazole derivatives. For example, 3-arylaminomethyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepines are synthesized via interactions of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with substituted hydrazides . Subsequent modifications, such as quaternization with phenacyl bromides, yield derivatives with enhanced bioactivity .

Properties

Molecular Formula

C10H14N6

Molecular Weight

218.26 g/mol

IUPAC Name

5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine

InChI

InChI=1S/C10H14N6/c11-7-6-12-14-9(7)10-15-13-8-4-2-1-3-5-16(8)10/h6H,1-5,11H2,(H,12,14)

InChI Key

CGKKLUJXNRXNEG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN=C(N2CC1)C3=C(C=NN3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine typically involves multiple steps. One common method includes the reaction of hydrazine hydrate with 2-chloropyrazine in ethanol at elevated temperatures, followed by the addition of sodium hydroxide to adjust the pH . The resulting intermediate is then subjected to further reactions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. This includes the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, sodium hydroxide, and various organic solvents like ethanol and methylene dichloride . Reaction conditions often involve controlled temperatures and pH adjustments to facilitate the desired transformations.

Major Products Formed

Major products formed from these reactions include various substituted triazoloazepines and pyrazoles, depending on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways are still under investigation, but they likely involve interactions with nitrogen-containing heterocycles and related structures.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Derivatives

Compound Name Substituents/Modifications Molecular Formula CAS Number Key References
1-Ethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine Ethyl group at pyrazole N1 C₁₂H₁₈N₆ 1174852-58-4
3-Methyl-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)-1H-pyrazol-4-amine Methyl group at pyrazole N1; methylene linker C₁₂H₁₈N₆ 1177286-61-1
4-Chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine Chloro and methyl groups at pyrazole C4/C5 C₁₂H₁₇ClN₆ N/A
3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepin-1-ium bromide Bromophenyl and methoxyphenyl substituents C₂₆H₂₈BrN₅O₂ N/A

Antimicrobial Activity

Minimum Inhibitory Concentration (MIC)

Derivatives with quaternary ammonium groups (e.g., bromide salts) exhibit potent antimicrobial activity. For example:

  • 3-[(4-Bromophenylamino)-methyl]-1-[2-(4-methoxyphenyl)-2-oxoethyl]-triazoloazepin-1-ium bromide shows MIC values of 6.2–25.0 mg/mL against Staphylococcus aureus and Candida albicans, outperforming Cefixime and matching Linezolid in efficacy .
  • 5fа (unspecified derivative) inhibits Gram-negative strains at 50.0 mg/mL , though activity is weaker compared to Gram-positive targets .

Mechanism of Action

Triazoloazepine derivatives likely disrupt microbial cell walls or membranes via electrostatic interactions, as suggested by their quaternary ammonium structure . Pyrazole substituents may enhance target binding through hydrophobic or π-π stacking interactions.

Analgesic and Anti-Inflammatory Activity

  • 3-(Het)aryl-2-(triazoloazepin-3-yl)acrylonitriles : These derivatives, synthesized via condensation with (het)arenecarbaldehydes, demonstrate analgesic activity comparable to Diclofenac in rodent models. Anti-inflammatory effects are attributed to cyclooxygenase (COX-1/COX-2) inhibition .
  • Hydrobromides of thiazol-imine derivatives : Exhibit dose-dependent analgesia in hot-plate tests, likely via prostaglandin synthesis blockade .

Pharmacokinetic and Solubility Considerations

  • Ethyl-substituted derivatives (e.g., 1174852-58-4) may exhibit improved metabolic stability due to reduced oxidative susceptibility at the N1 position .
  • Solvent effects on tautomerization (e.g., dioxane vs. ethanol) influence reaction pathways and product stability, as shown in quantum-chemical studies .

Biological Activity

The compound 3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1H-pyrazol-4-amine is a heterocyclic organic compound that has garnered interest due to its potential biological activities. This article discusses its biological properties, including anti-tumor activities and mechanisms of action, supported by relevant data and case studies.

Structural Overview

The molecular structure of the compound includes a triazoloazepine core fused with a pyrazole moiety. This unique structural combination is believed to contribute to its diverse biological activities.

Anti-Tumor Activity

Recent studies have demonstrated that derivatives of triazolo[4,3-a]azepine exhibit significant anti-tumor activity. For instance, compounds similar in structure to the one have shown promising results against various cancer cell lines:

Compound Cell Line IC50 (μM)
22iA5490.83 ± 0.07
22iMCF-70.15 ± 0.08
22iHeLa2.85 ± 0.74

The compound 22i , which shares structural similarities with our target compound, demonstrated potent inhibition of c-Met kinase at nanomolar levels (IC50 = 48 nM) and induced apoptosis in cancer cells through various assays including AO fluorescence staining and cell cycle analysis .

The mechanisms through which these compounds exert their effects are multifaceted. They are believed to involve:

  • Inhibition of Kinases : The inhibition of c-Met kinase is a key mechanism that can lead to reduced tumor growth and metastasis.
  • Induction of Apoptosis : Several studies have shown that these compounds can induce programmed cell death in cancer cells through various pathways.
  • Cell Cycle Arrest : Evidence suggests that these compounds can cause cell cycle arrest at specific phases, preventing cancer cells from proliferating.

Case Studies

Several case studies have highlighted the efficacy of triazolo[4,3-a]azepine derivatives in preclinical models:

  • A study evaluated the anti-cancer potential of a series of triazolo derivatives against A549 lung cancer cells and reported significant apoptotic effects alongside cell cycle arrest.
  • Another investigation focused on the pharmacokinetics and bioavailability of these compounds, revealing favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles which support their potential for further development as therapeutic agents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.